
Revospiron
Übersicht
Beschreibung
Revospiron, auch bekannt als BAY Vq 7813, ist ein Azapiron-Arzneimittel, das als tierärztliches Beruhigungsmittel patentiert, aber nie vermarktet wurde. Es wirkt als selektiver partieller Agonist des 5-HT1A-Rezeptors, ähnlich wie andere Azapirone wie Buspiron. This compound produziert 1-(2-Pyrimidinyl)piperazin als aktiven Metaboliten, der auch als α2-adrenerger Rezeptorantagonist wirkt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Benzothiazol-Grundstruktur. Zu den wichtigsten Schritten gehören:
Bildung des Benzothiazol-Kerns: Dies beinhaltet die Cyclisierung von 2-Aminobenzolthiol mit einem geeigneten Carbonsäurederivat.
Anlagerung des Piperazinrings: Der Piperazinring wird durch eine nucleophile Substitutionsreaktion eingeführt.
Schlussmodifikationen:
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu gehören:
Katalyse: Einsatz von Katalysatoren zur Verbesserung der Reaktionseffizienz.
Reinigung: Anwendung von Techniken wie Kristallisation und Chromatographie zur Reinigung des Endprodukts.
Skalierbarkeit: Sicherstellung der Skalierbarkeit des Prozesses für die großtechnische Produktion.
Wissenschaftliche Forschungsanwendungen
Revospiron hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Azapiron-Derivaten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Serotoninrezeptoren.
Medizin: Erforscht auf mögliche therapeutische Anwendungen bei Angstzuständen und Depressionen aufgrund seiner 5-HT1A-Rezeptoraktivität.
Industrie: Potenzieller Einsatz in der Veterinärmedizin als Beruhigungsmittel.
Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch partielle Agonismus am 5-HT1A-Rezeptor. Diese Interaktion moduliert die Freisetzung von Neurotransmittern wie Serotonin, was zu anxiolytischen und antidepressiven Wirkungen führt. Der aktive Metabolit, 1-(2-Pyrimidinyl)piperazin, trägt ebenfalls zum pharmakologischen Profil bei, indem er α2-adrenerge Rezeptoren antagonisiert .
Wirkmechanismus
Target of Action
Revospirone, an azapirone drug, primarily targets the 5-HT1A receptor , where it acts as a partial agonist . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and the regulation of various physiological processes. In addition to this, Revospirone also produces an active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), which acts as an α2-adrenergic receptor antagonist .
Mode of Action
This action can modulate the release of serotonin, a neurotransmitter involved in mood regulation, anxiety, and other functions . The active metabolite 1-PP antagonizes α2-adrenergic receptors, which can influence the release of norepinephrine, another neurotransmitter .
Pharmacokinetics
Like other azapirones, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver (producing the active metabolite 1-pp), and excreted via the kidneys .
Result of Action
The molecular and cellular effects of Revospirone’s action are primarily related to its modulation of neurotransmission via the 5-HT1A and α2-adrenergic receptors. By influencing the activity of these receptors, Revospirone can alter the release and reuptake of serotonin and norepinephrine, potentially impacting mood, anxiety, and other neurological functions .
Biochemische Analyse
Biochemical Properties
Revospirone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a selective 5-hydroxytryptamine 1A receptor partial agonist, which means it binds to and activates these receptors to a lesser extent than a full agonist . Additionally, Revospirone produces 1-(2-pyrimidinyl)piperazine as an active metabolite, which acts as an alpha-2 adrenergic receptor antagonist . This interaction with alpha-2 adrenergic receptors can influence neurotransmitter release and modulate various physiological responses.
Cellular Effects
Revospirone affects various types of cells and cellular processes. By acting as a partial agonist at 5-hydroxytryptamine 1A receptors, it can influence cell signaling pathways, gene expression, and cellular metabolism . The activation of these receptors can lead to changes in intracellular cyclic adenosine monophosphate levels, which in turn can affect the activity of protein kinase A and other downstream signaling molecules. This modulation of signaling pathways can impact cellular functions such as neurotransmitter release, cell proliferation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Revospirone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a selective 5-hydroxytryptamine 1A receptor partial agonist, Revospirone binds to these receptors and activates them to a lesser extent than a full agonist . This partial activation can lead to a balanced modulation of receptor activity, reducing the risk of overstimulation. Additionally, the active metabolite 1-(2-pyrimidinyl)piperazine acts as an alpha-2 adrenergic receptor antagonist, which can inhibit the release of norepinephrine and other neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Revospirone can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that Revospirone is relatively stable under controlled conditions, but its active metabolite 1-(2-pyrimidinyl)piperazine may undergo further metabolic transformations . Long-term exposure to Revospirone can lead to adaptive changes in receptor expression and signaling pathways, which may influence its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of Revospirone vary with different dosages in animal models. At lower doses, Revospirone may exhibit anxiolytic and sedative effects, while higher doses could potentially lead to adverse effects such as hypotension and bradycardia . Studies in animal models have shown that there is a threshold dose below which Revospirone is effective without causing significant side effects. At higher doses, the risk of toxicity and adverse effects increases, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
Revospirone is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, Revospirone undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . In phase II reactions, the compound undergoes conjugation with endogenous molecules such as glucuronic acid and glutathione, increasing its hydrophilicity and facilitating its excretion . These metabolic transformations can influence the pharmacokinetics and pharmacodynamics of Revospirone.
Transport and Distribution
Revospirone is transported and distributed within cells and tissues through various mechanisms. After entering the systemic circulation, it is distributed to different tissues based on factors such as blood perfusion, tissue binding, and membrane permeability . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of Revospirone is generally uneven, with higher concentrations in richly vascularized areas.
Subcellular Localization
The subcellular localization of Revospirone can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Revospirone may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects . The subcellular distribution of Revospirone can impact its pharmacological properties and therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Revospirone involves multiple steps, starting with the preparation of the core benzothiazole structure. The key steps include:
Formation of Benzothiazole Core: This involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative.
Attachment of Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Final Modifications:
Industrial Production Methods
Industrial production of Revospirone would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization and chromatography to purify the final product.
Scalability: Ensuring the process is scalable for large-scale production.
Analyse Chemischer Reaktionen
Reaktionstypen
Revospiron unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: Kann zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können den Benzothiazolring verändern.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können am aromatischen Ring und am Piperazinrest auftreten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel.
Hauptprodukte
Oxidationsprodukte: Sulfoxide und Sulfone.
Reduktionsprodukte: Reduzierte Benzothiazolderivate.
Substitutionsprodukte: Verschiedene substituierte Benzothiazol- und Piperazinderivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Buspiron: Ein weiteres Azapiron mit ähnlicher 5-HT1A-Rezeptoraktivität.
Gepiron: Teilt den gleichen Wirkmechanismus, unterscheidet sich aber in seinem pharmakokinetischen Profil.
Ipsapiron: Ähnliche therapeutische Anwendungen, aber mit unterschiedlichen Rezeptorbindungsaffinitäten.
Einzigartigkeit von Revospiron
This compound ist einzigartig aufgrund seines spezifischen Rezeptorbindungsprofils und der Produktion eines aktiven Metaboliten, der zu seinen gesamten pharmakologischen Wirkungen beiträgt. Im Gegensatz zu einigen anderen Azapironen wurde es speziell für den tierärztlichen Gebrauch entwickelt, obwohl es nie vermarktet wurde .
Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, sich zu melden!
Eigenschaften
IUPAC Name |
1,1-dioxo-2-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c24-17-15-5-1-2-6-16(15)27(25,26)23(17)10-4-9-21-11-13-22(14-12-21)18-19-7-3-8-20-18/h1-3,5-8H,4,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLTZRTXQLNGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241982 | |
| Record name | Revospirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95847-87-3 | |
| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl]-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95847-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Revospirone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095847873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Revospirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REVOSPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X8764TW2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the focus of the research paper and its relevance to Revospirone?
A: The research paper focuses on understanding the structure-activity relationship (SAR) of saccharin derivatives, specifically those analogous to Ipsapirone and Revospirone []. While the abstract doesn't provide detailed results, it highlights the use of radioligand binding studies and computational modeling. These methods are crucial for:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


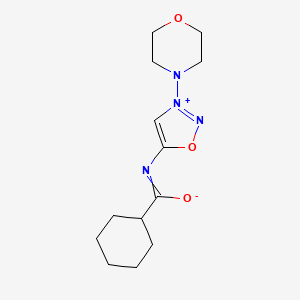
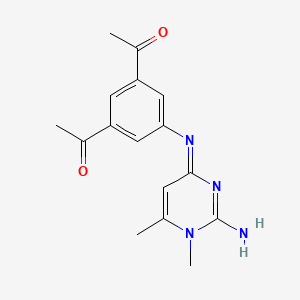


![Imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1213434.png)
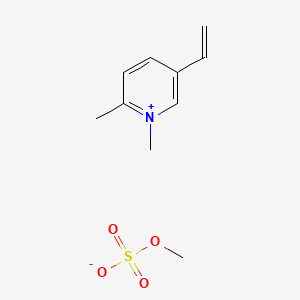


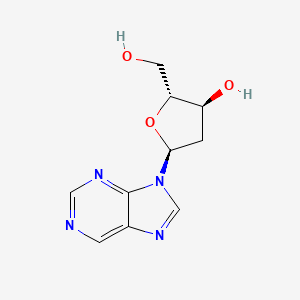
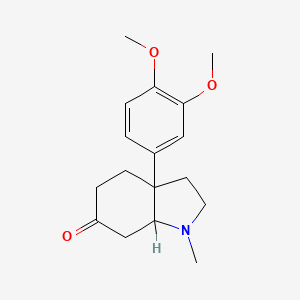
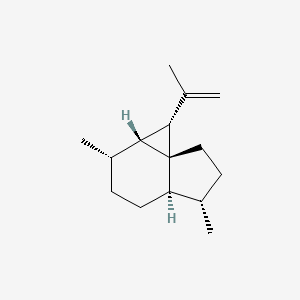
![N-[2-(cyclopentylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-thiadiazolecarboxamide](/img/structure/B1213444.png)
![2-[(2,3-dimethyl-7,8,9,10-tetrahydrophenanthridin-6-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B1213445.png)
![6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1213448.png)
